![molecular formula C14H28Cl2N2 B15233073 N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine](/img/structure/B15233073.png)
N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride is a synthetic organic compound known for its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is a tricyclic hydrocarbon, attached to an ethane-1,2-diamine backbone with two methyl groups on the nitrogen atoms. The dihydrochloride form indicates the presence of two hydrochloride ions, making the compound more soluble in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling Reaction: The functionalized adamantane is then coupled with an ethane-1,2-diamine derivative under specific conditions to form the desired compound. This step often requires the use of a base and a suitable solvent.
Methylation: The nitrogen atoms of the ethane-1,2-diamine backbone are methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of adamantane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of halogenated adamantane derivatives.
科学的研究の応用
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the ethane-1,2-diamine backbone interacts with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Amantadine: A well-known antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Uniqueness
(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diaminedihydrochloride is unique due to its specific combination of the adamantane moiety and the ethane-1,2-diamine backbone with methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H28Cl2N2 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC名 |
(1S)-1-(1-adamantyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C14H26N2.2ClH/c1-16(2)9-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14;;/h10-13H,3-9,15H2,1-2H3;2*1H/t10?,11?,12?,13-,14?;;/m1../s1 |
InChIキー |
CHSYDCOVDQEXNR-PYJAIKIJSA-N |
異性体SMILES |
CN(C)C[C@H](C12CC3CC(C1)CC(C3)C2)N.Cl.Cl |
正規SMILES |
CN(C)CC(C12CC3CC(C1)CC(C3)C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


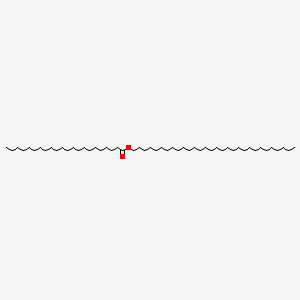
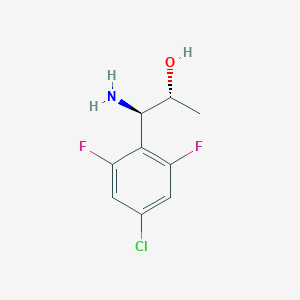
![(1S,5S)-2-azabicyclo[3.2.1]octane](/img/structure/B15232999.png)

![4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
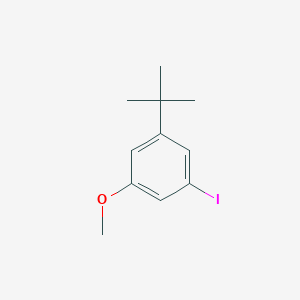


![4-Methylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B15233061.png)
![ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15233065.png)

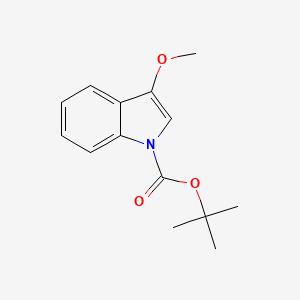
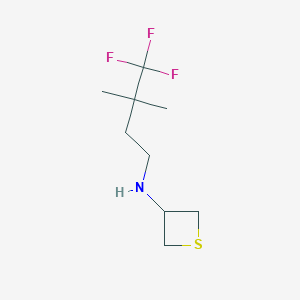
![8-Bromo-3-fluoroimidazo[1,2-a]pyrazine](/img/structure/B15233103.png)
